2-ethynyl-6-fluorospiro[3.3]heptane
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Overview
Description
Preparation Methods
The synthesis of 2-ethynyl-6-fluorospiro[3.3]heptane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluorospiro[3.3]heptane and acetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst to facilitate the coupling of the ethynyl group to the spirocyclic system.
Industrial Production: Industrial production methods may involve bulk manufacturing processes, where the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Ethynyl-6-fluorospiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form alkanes.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Ethynyl-6-fluorospiro[3.3]heptane has several scientific research applications:
Biology: In biological research, it is used to study the effects of spirocyclic structures on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-ethynyl-6-fluorospiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. The spirocyclic structure enhances its stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
2-Ethynyl-6-fluorospiro[3.3]heptane can be compared with other spirocyclic compounds such as:
2-Ethynyl-6-chlorospiro[3.3]heptane: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
2-Ethynyl-6-bromospiro[3.3]heptane:
2-Ethynyl-6-methylspiro[3.3]heptane: Features a methyl group, resulting in variations in its chemical behavior and uses.
Properties
CAS No. |
2715119-96-1 |
---|---|
Molecular Formula |
C9H11F |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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